2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid
Overview
Description
2-[(2,4-Dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C16H17NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid typically involves the reaction of 2,4-dimethoxybenzoic acid with an amine derivative under specific conditions. One common method includes the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(2,4-Dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor functions.
Pathways involved: The exact pathways depend on the specific application and target, but may include signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the amide linkage.
2,3-Dimethoxybenzoic acid: Similar structure but different substitution pattern on the aromatic ring.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of methoxy groups.
Properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-23-10-5-6-11(14(7-10)24-2)17(20)19-13-9-16(26-4)15(25-3)8-12(13)18(21)22/h5-9H,1-4H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFPRULEHBLSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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